(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione
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Overview
Description
®-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione is a complex organic compound featuring a spirocyclic structure. Spirocyclic compounds are characterized by a unique arrangement where two rings are connected through a single atom. This compound’s structure includes a naphthalene moiety, which is a fused pair of benzene rings, and an azaspiro nonane core, which is a bicyclic system containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the naphthalene moiety. Common synthetic routes may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Naphthalene Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
®-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its spirocyclic structure could impart unique binding properties.
Medicine
In medicinal chemistry, ®-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione may be investigated for its potential therapeutic properties. Compounds with spirocyclic structures are often explored for their ability to interact with biological targets in a specific manner.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to the materials or reactions it is involved in.
Mechanism of Action
The mechanism of action of ®-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds include spiro[4.5]decane and spiro[5.5]undecane.
Naphthalene Derivatives: Compounds such as 1-naphthol and 2-naphthylamine are similar in that they contain the naphthalene moiety.
Uniqueness
®-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione is unique due to its specific combination of a spirocyclic core and a naphthalene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H21NO2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(5R)-1-[(1S)-1-naphthalen-1-ylethyl]-1-azaspiro[4.4]nonane-2,9-dione |
InChI |
InChI=1S/C20H21NO2/c1-14(16-9-4-7-15-6-2-3-8-17(15)16)21-19(23)11-13-20(21)12-5-10-18(20)22/h2-4,6-9,14H,5,10-13H2,1H3/t14-,20+/m0/s1 |
InChI Key |
UKLLBFJHPRAKSW-VBKZILBWSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N3C(=O)CC[C@@]34CCCC4=O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C(=O)CCC34CCCC4=O |
Origin of Product |
United States |
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